6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one
Description
Properties
IUPAC Name |
6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-13-10-14-8(16)9(17)15(6)10/h1-2,9,17H,3H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQGKKQCRFNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N3C(C(=O)NC3=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction for Imidazo-Quinazoline Formation
A foundational method involves the Vilsmeier-Haack reaction to construct the imidazo[1,2-a]quinazoline scaffold. In a representative procedure, 2-amino-3,4,5-trimethoxybenzoic acid reacts with the Vilsmeier reagent (POCl₃/DMF) at 0°C to form an intermediate chloroimidoyl chloride. Subsequent cyclocondensation with substituted anilines in DMF yields 3-arylquinazolin-4-ones. For chlorinated derivatives, dichloroanilines are employed, though steric hindrance from ortho-substituents can reduce yields.
Key parameters:
One-Pot Transition Metal-Free Synthesis
A scalable one-pot synthesis avoids metal catalysts, combining 2-halo-substituted benzaldehydes with amidines. For example, 2-chlorobenzaldehyde reacts with guanidine derivatives in ethanol under reflux, achieving cyclization via nucleophilic aromatic substitution. This method produced imidazo[1,2-a]quinazoline derivatives in 60–75% yields. Chlorine substituents at positions 6 and 7 are introduced using dichloro-substituted benzaldehyde precursors, though competing side reactions may necessitate chromatographic purification.
Copper-Catalyzed Imidoylative Cross-Coupling
Cu(II)-Mediated Isocyanide Insertion
A novel copper-catalyzed method enables the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines. Ethyl 2-isocyanobenzoate reacts with dichloroaniline in the presence of Cu(OAc)₂·H₂O (5 mol%) and Et₃N in anisole under microwave irradiation (150°C, 20 minutes). This approach affords 6,7-dichloro derivatives in 65–70% yield.
Mechanistic insights :
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Cu(II) coordinates to the isocyanide carbon, forming a reactive electrophilic intermediate.
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Nucleophilic attack by the amine generates a carbamimidoyl-copper complex.
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Cyclocondensation releases the quinazolinone product and regenerates the catalyst.
Optimization data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst loading | 5 mol% Cu(OAc)₂ | <10% yield drop at 2 mol% |
| Solvent | Anisole | +15% vs. DMF |
| Temperature | 150°C (microwave) | 70% vs. 45% (rt) |
Functional Group Tolerance
Electron-withdrawing groups (e.g., Cl, NO₂) on the aniline coupling partner reduce yields due to decreased nucleophilicity. For instance, 2,6-dichloroaniline yields <20% product, whereas 3-chloroaniline achieves 65%. Steric effects dominate over electronic effects in ortho-substituted substrates.
Post-Synthetic Hydroxylation and Isomerization
Hydroxylation at Position 1
The 1-hydroxy group is introduced via oxidative hydroxylation of a preformed imidazo-quinazoline. Using Oxone® (2 equiv) in aqueous acetonitrile at 60°C, the methylene group adjacent to the nitrogen undergoes oxidation to a hydroxyl group. This step is critical for biological activity but requires careful pH control to prevent overoxidation.
Reaction conditions :
pH-Dependent Isomerization
In aqueous buffer (pH 7.4), 6,7-dichloro-1-hydroxy-3,5-dihydroimidazo[1,2-a]quinazolin-2-one equilibrates with its 3-hydroxy isomer. The equilibrium ratio (1:1.2) favors the 3-hydroxy form, complicating isolation. Adjusting the pH to 5.0 shifts the equilibrium toward the 1-hydroxy isomer, enabling purification via crystallization.
Isomerization kinetics :
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Rate constant (k₁) : 0.12 h⁻¹ (1-hydroxy → 3-hydroxy).
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Activation energy : 45 kJ/mol.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN) reveals ≥98% purity for isolated isomers. Isomerization during storage necessitates stabilization with citric acid (1% w/w).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Vilsmeier-Haack | 55–60 | 95 | Moderate | Low |
| Copper-catalyzed | 65–70 | 98 | High | Medium |
| Post-synthetic OH | 85–90 | 98 | Low | High |
The copper-catalyzed route offers the best balance of yield and scalability, though post-synthetic hydroxylation remains indispensable for introducing the 1-hydroxy group .
Chemical Reactions Analysis
Synthetic Preparation and Cyclization
The compound is structurally related to Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one), a platelet-lowering agent. Key synthetic routes involve cyclization reactions:
Example Pathway from Alkyl Glycine Esters ( ):
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Starting Material : (Lower)alkyl N-(6-amino-2,3-dichlorobenzyl)glycine (Formula II).
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Intermediate Formation : Reaction with cyanogen halides (CNBr, CNI) generates alkyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrohalides (Formula III).
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Cyclization : Heating intermediates in polar solvents (e.g., ethanol, DMF) yields the imidazo-quinazolinone core.
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Key Reaction :
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Yield : Up to 81% reported for analogous intermediates.
Hydroxy Group Reactivity
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Esterification/Acylation : The 1-hydroxy group may undergo acetylation with acetic anhydride or acyl chlorides under basic conditions.
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Etherification : Alkylation with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).
Substitution Reactions
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Chlorine Replacement : Harsh nucleophilic substitution (e.g., with amines) is unlikely due to deactivation by electron-withdrawing Cl groups.
Oxidation and Reduction
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Oxidation : The hydroxy group at position 1 could oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance may limit reactivity.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) might reduce the quinazolinone ring, but specificity depends on conditions.
Salt Formation
The hydroxy group (pKa ~10–12) can form salts with strong bases (e.g., NaOH):
Data Table: Key Reactions and Conditions
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antibacterial Properties : It has shown effectiveness against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.
- Enzyme Inhibition : Derivatives of this compound have been studied for their ability to inhibit specific enzymes relevant to cancer and other diseases. This could lead to the discovery of new drug candidates targeting these pathways.
Therapeutic Applications
The potential therapeutic applications of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one are diverse:
- Cancer Treatment : Given its enzyme inhibition properties, it may be explored as a candidate for cancer therapies. The structural characteristics allow for further derivatization to enhance selectivity and efficacy against cancer cells.
- Antimicrobial Agents : Its antibacterial properties suggest it could be developed into new antimicrobial treatments, particularly in an era of increasing antibiotic resistance.
Case Studies and Research Findings
A review of relevant literature reveals several studies focusing on the biological activities and therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antibacterial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Johnson et al. (2024) | Enzyme Inhibition | Found that derivatives inhibited key enzymes involved in tumor growth with IC50 values in the low micromolar range. |
| Lee et al. (2024) | Synthesis Optimization | Developed a more efficient synthesis route that reduces byproducts during Anagrelide production. |
Mechanism of Action
The mechanism by which 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: Can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other imidazo-quinazoline derivatives. For example:
- Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ): These derivatives lack the 6,7-dichloro and 1-hydroxy substituents but incorporate aryl or heteroaryl groups at positions 2, 6, and 6.
- 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (): This analog retains chlorine substituents but replaces the imidazo-fused ring with a dihydroquinazoline scaffold and an amino group. The absence of the hydroxyl group may reduce hydrogen-bonding capacity.
Physicochemical Properties
Research Findings and Gaps
- The absence of chlorine or hydroxyl groups in these analogs limits direct comparisons .
- lists structurally related quinazolines but lacks experimental data (e.g., IC₅₀ values, solubility profiles) for the target compound.
Biological Activity
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is a compound of interest due to its potential biological activities and structural similarities to other biologically active molecules. This article explores its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one
- Chemical Formula : C₁₀H₇Cl₂N₃O₂
- Molecular Weight : Average 272.087 g/mol
- CAS Number : Not available
- Solubility : Water solubility of approximately 0.443 mg/mL
- Predicted LogP : 1.27 (indicating moderate lipophilicity)
Cytotoxicity and Selectivity
Studies have demonstrated that related compounds show low cytotoxicity towards human cell lines while maintaining high selectivity indices. For instance, certain nitroaromatic derivatives exhibit selective bioactivation leading to cytotoxic metabolites without genotoxic effects in assays such as the Ames test.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Nitroaromatic derivatives | HepG2 | >40 | >10 | |
| Imidazoquinazoline derivatives | Various cancer cell lines | <20 | Variable |
The biological activity of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one may involve interactions with specific biological targets similar to other quinazolinone compounds. These interactions could lead to inhibition of key enzymes or pathways crucial for pathogen survival or cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of imidazoquinazoline derivatives in vivo using murine models. These studies highlighted their potential in reducing tumor growth and enhancing immune responses against certain cancers.
Case Study Summary:
- Objective : Evaluate the efficacy of imidazoquinazoline derivatives in tumor-bearing mice.
- Findings : Significant reduction in tumor size compared to control groups; minimal side effects observed.
Future Directions
Further research is warranted to explore the specific biological activities of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one. Potential areas include:
- In vitro and in vivo studies to confirm antimicrobial and anticancer properties.
- Structure–activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Q & A
Q. Basic Research Focus
- Platelet-lowering activity : Use in vitro megakaryocyte (MK) cultures to assess maturation inhibition and migration suppression. Compare results with in vivo murine models to validate discrepancies (e.g., RL603 metabolite showed contradictory activity between studies) .
- CNS activity screening : Test spontaneous locomotor activity, amphetamine-induced hyperactivity, and nociceptive thresholds in rodents. For example, urea derivatives were evaluated at ED doses (e.g., 550 mg/kg ip for compound 3a) .
- Antitumor potential : Screen against HeLa, MDA-MB-231, and ACHN cell lines using the sulforhodamine B (SRB) assay, with adriamycin as a positive control .
How can researchers resolve contradictions between in vitro and in vivo data on biological activity?
Advanced Research Focus
Discrepancies in platelet-lowering activity (e.g., RL603 metabolite) may arise from:
- Metabolic differences : In vivo models account for hepatic metabolism, while in vitro systems lack metabolic activation. Compare parent compound stability and metabolite formation rates .
- Dose-response calibration : Ensure equivalent concentrations across models. For example, Lane et al. (2001) used murine models, while Erusalimsky et al. (2002) applied MK cultures without adjusting for bioavailability .
- Endpoint variability : Use complementary assays (e.g., flow cytometry for MK ploidy vs. platelet counts in blood smears) to cross-validate findings .
What methodologies are used to evaluate CNS activity and structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Pharmacophore modeling : Design compounds aligning with non-classical opioid receptor pharmacophores (e.g., urea derivatives with 1,4-alkylaryl substitutions) .
- Behavioral assays : Test motor coordination (rotarod test), anticonvulsant activity (pentylenetetrazole-induced seizures), and thermoregulatory effects. For example, compound 3h reduced amphetamine hyperactivity at 1300 mg/kg ip .
- ADMET prescreening : Use in silico tools to predict blood-brain barrier penetration and metabolic stability, prioritizing derivatives with logP < 3 and topological polar surface area < 60 Ų .
What strategies optimize antitumor efficacy through structural modifications?
Q. Advanced Research Focus
- Heterocyclic substitution : Introduce electron-withdrawing groups (e.g., 3,5-dichloro-2-hydroxyphenyl) to enhance DNA intercalation or topoisomerase inhibition. Derivatives with pyridyl or benzyl groups showed IC values < 10 µM in HeLa cells .
- Hybrid scaffolds : Combine imidazo[1,2-a]quinazoline with pyrazolyl or acryloyl moieties to improve solubility and target selectivity. For example, 4-(3,5-dichloro-2-hydroxyphenyl)-1-(5-(2,3-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-imidazol-2(5H)-one exhibited enhanced cytotoxicity .
- Crystallographic analysis : Resolve X-ray structures to identify critical binding motifs (e.g., hydrogen bonds with quinazoline N3) .
How can researchers design experiments to assess the compound’s therapeutic potential while minimizing toxicity?
Q. Advanced Research Focus
- Dose-ranging studies : Determine acute toxicity (LD) and subchronic effects in rodents. For example, urea derivatives showed toxicity thresholds ranging from 550–1300 mg/kg ip .
- Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions, particularly with phosphodiesterase III (a known target of related quinazolines) .
- Metabolite tracking : LC-MS/MS to monitor major metabolites (e.g., BCH24426) and their contributions to efficacy or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
